molecular formula C13H18ClNO2 B1475995 4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol CAS No. 2097992-05-5

4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol

Cat. No. B1475995
CAS RN: 2097992-05-5
M. Wt: 255.74 g/mol
InChI Key: YQPRQICFKCGCTN-UHFFFAOYSA-N
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Description

“4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . A recent method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involving this compound include catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Pharmaceuticals

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in the synthesis of a wide range of therapeutic agents.

Alkaloids

Piperidine derivatives are also found in many alkaloids . Alkaloids are naturally occurring compounds, mainly from plants, which have pronounced physiological actions on humans.

Synthesis of Various Piperidine Derivatives

The scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Evaluation of Potential Drugs

Piperidine derivatives are often evaluated for their biological activity as potential drugs . This includes testing for pharmacological activity and assessing their safety profile.

Drug Design

Piperidines are key synthetic fragments for designing drugs . They are often used as a core structure in medicinal chemistry due to their ability to readily form bonds with other atoms, allowing for a high degree of structural diversity.

Multicomponent Reactions

Piperidines are often involved in multicomponent reactions . These are reactions where three or more reactants combine to form a product, where essentially all of the atoms contribute to the newly formed product.

Hydrogenation and Cyclization

Piperidines are often involved in hydrogenation and cyclization reactions . These reactions are key in the synthesis of many pharmaceuticals and biologically active compounds.

Amination

Piperidines are often used in amination reactions . Amination involves the introduction of an amino group to a molecular structure, which is a key step in the synthesis of many pharmaceuticals.

Future Directions

Piperidine-containing compounds play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

properties

IUPAC Name

4-chloro-2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c14-12-3-4-13(17)11(6-12)8-15-5-1-2-10(7-15)9-16/h3-4,6,10,16-17H,1-2,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPRQICFKCGCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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